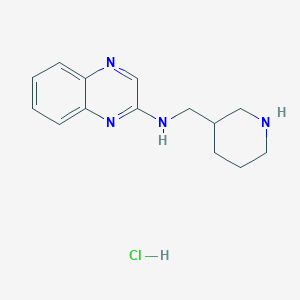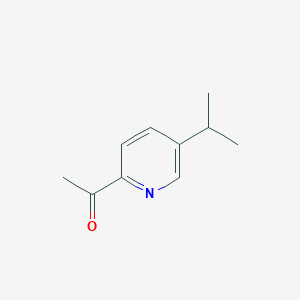
1-(5-Isopropylpyridin-2-yl)ethanone
Descripción general
Descripción
1-(5-Isopropylpyridin-2-yl)ethanone is a chemical compound with the CAS Number: 137853-21-5 . It has a molecular weight of 163.22 and the molecular formula is C10H13NO . It is stored in an inert atmosphere at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO/c1-7(2)9-4-5-10(8(3)12)11-6-9/h4-7H,1-3H3 . The InChI key is VZGGIFJVSKCNLH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid . It is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research by Salimon, Salih, and Hasan (2011) on a derivative compound indicates significant antimicrobial activity, suggesting that 1-(5-Isopropylpyridin-2-yl)ethanone could be a precursor or part of a synthesis pathway for antimicrobial agents. The study demonstrates the synthesis of a compound with enhanced antimicrobial activity through cyclization, highlighting the potential use of similar compounds in developing new antimicrobial agents [Salimon, Salih, & Hasan, 2011].
Forensic Science
In forensic toxicology, novel compounds structurally related to this compound have been identified and characterized, pointing to its relevance in forensic investigations. This demonstrates the compound's potential utility in the analysis and identification of novel psychoactive substances [Bijlsma et al., 2015].
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of various compounds, including those with pyridinyl ethanone structures, provides insights into the chemical behavior and potential applications of these compounds in pharmaceuticals, materials science, and catalysis. For instance, Govindhan et al. (2017) investigated a compound synthesized using a click chemistry approach, characterized by spectroscopic techniques, indicating potential applications in pharmacokinetics and as carrier proteins [Govindhan et al., 2017].
Catalytic Behavior
Wen-Hua Sun and colleagues (2007) explored the synthesis of compounds involving pyridinyl ethanone structures for their catalytic behavior towards ethylene reactivity. This research could offer insights into the design of new catalysts for industrial processes, highlighting the diverse applications of compounds related to this compound [Sun et al., 2007].
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-propan-2-ylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-4-5-10(8(3)12)11-6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGGIFJVSKCNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665897 | |
| Record name | 1-[5-(Propan-2-yl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137853-21-5 | |
| Record name | 1-[5-(Propan-2-yl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



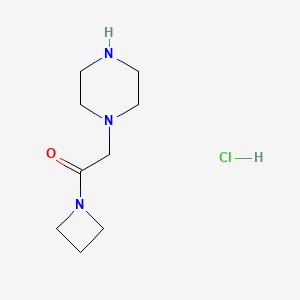
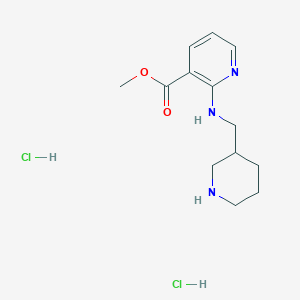
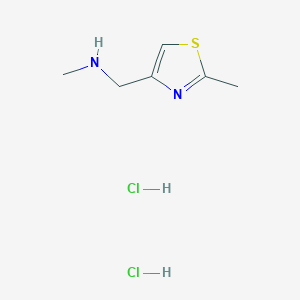
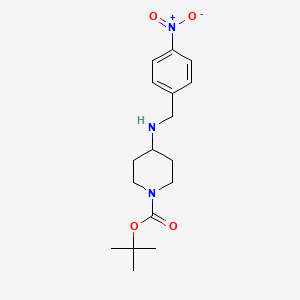
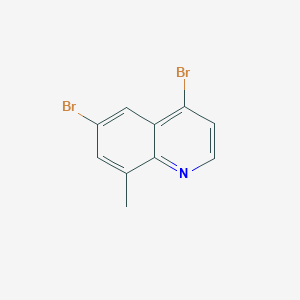
![4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500717.png)
![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride](/img/structure/B1500719.png)
![4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500720.png)


![[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B1500725.png)
![[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylmethyl-amine hydrochloride](/img/structure/B1500726.png)
![{1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester](/img/structure/B1500728.png)
